molecular formula C17H21N3O2 B2563153 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 922105-49-5

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide

Katalognummer: B2563153
CAS-Nummer: 922105-49-5
Molekulargewicht: 299.374
InChI-Schlüssel: RVGIUDMDHNOTOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

One notable study explored the anticonvulsant activities of novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating the compounds' efficacy in maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models. These findings underscore the potential of 1,3,4-oxadiazole derivatives in the development of new anticonvulsant drugs. The study also aimed to establish structure-activity relationships among the compounds, highlighting the importance of the four binding sites pharmacophore model for anticonvulsant activity (Rajak et al., 2013).

Antimicrobial and Anticancer Properties

Another research focus is on the synthesis of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds for evaluating their potential antimicrobial, anti-inflammatory, and anticancer activities. These compounds were synthesized through a multistep reaction scheme starting from benzohydrazide, with their structures confirmed via various spectral studies. The investigation into their biological activities indicates the broad applicability of 1,3,4-oxadiazole derivatives in addressing multiple health issues (Kavitha et al., 2016).

Antimicrobial Evaluation

Further studies have been conducted on novel 2,5 substituted-1,3,4 oxadiazole derivatives, where their synthesis and biological evaluation were carried out. This included screening for antidiabetic, anti-inflammatory, and anticancer activities, showcasing the versatility of 1,3,4-oxadiazole derivatives in the development of novel therapeutic agents (S. Kavitha, K. Kannan, & S. Gnanavel, 2016).

Synthesis and Structure-Activity Relationships

The creation and evaluation of 2,5-disubstituted-1,3,4-oxadiazoles for their insect growth regulatory activity against armyworm larvae further exemplify the agricultural applications of these compounds. This study not only highlights their insecticidal activities but also delves into quantitative structure-activity relationships (QSAR), providing insights into the molecular features contributing to their efficacy (Shi et al., 2001).

Wirkmechanismus

Target of Action

It is known to inhibit human ac1 expressed in hek293 cells .

Mode of Action

It is known to decrease A23187-stimulated cAMP accumulation , suggesting that it may interfere with cAMP signaling pathways.

Biochemical Pathways

Given its known effect on cAMP accumulation , it may influence pathways involving cAMP as a second messenger, such as those related to signal transduction, gene expression, and cellular metabolism.

Result of Action

Its known effect on camp accumulation suggests that it may influence cellular processes regulated by cAMP, potentially leading to changes in cell signaling, gene expression, and metabolic activity.

Eigenschaften

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIUDMDHNOTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.